molecular formula C12H13Cl3N2O4 B11703060 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

Cat. No.: B11703060
M. Wt: 355.6 g/mol
InChI Key: HAAVPRKNPCFYKC-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is a complex organic compound with the molecular formula C13H14Cl3NO3. This compound is notable for its unique structure, which includes a trichloromethyl group and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide

Uniqueness

What sets 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the nitrophenoxy group, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C12H13Cl3N2O4

Molecular Weight

355.6 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

InChI

InChI=1S/C12H13Cl3N2O4/c1-7(2)10(18)16-11(12(13,14)15)21-9-5-3-8(4-6-9)17(19)20/h3-7,11H,1-2H3,(H,16,18)

InChI Key

HAAVPRKNPCFYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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